3-Phenylpyridin-2-ol chemical properties and structure
3-Phenylpyridin-2-ol chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 3-Phenylpyridin-2-ol
This guide provides a comprehensive technical overview of 3-Phenylpyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, structural nuances, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Nomenclature
3-Phenylpyridin-2-ol is an aromatic heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a hydroxyl group at the 2-position. Its identity is rigorously defined by several key identifiers.
| Identifier | Value | Source |
| IUPAC Name | 3-phenylpyridin-2-ol | |
| CAS Number | 24228-13-5 | |
| Molecular Formula | C₁₁H₉NO | |
| Molecular Weight | 171.20 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=CC=CNC2=O | |
| InChIKey | FLYJEBSUJDZJDE-UHFFFAOYSA-N |
A pivotal characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In this case, 3-phenylpyridin-2-ol is in equilibrium with 3-phenyl-2(1H)-pyridone . This equilibrium is fundamental to its reactivity and biological activity, as the two forms present different hydrogen bonding capabilities and electronic profiles. The pyridone tautomer is generally the more stable and predominant form in most conditions.
Caption: Tautomeric equilibrium between the enol and pyridone forms.
Physicochemical Properties
While specific experimental data for 3-phenylpyridin-2-ol is not widely published, we can infer its properties from its deoxygenated analogue, 3-phenylpyridine, and from computational predictions. The presence of the polar hydroxyl/amide group is expected to increase the melting point and decrease volatility compared to 3-phenylpyridine.
| Property | Value (3-Phenylpyridin-2-ol) | Value (3-Phenylpyridine Analogue) | Reference |
| Appearance | Solid (Predicted) | Clear Colourless Oil/Liquid | , |
| Boiling Point | Not available | 269-270 °C / 749 mmHg | |
| Density | Not available | 1.082 g/mL at 25 °C | |
| Solubility | Not available | Soluble in chloroform, dichloromethane, ethyl acetate | , |
| pKa (Predicted) | 4.85 ± 0.10 | 4.85 ± 0.10 |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and predominant tautomeric form of the compound.
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¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the protons on both the phenyl and pyridine rings, typically in the aromatic region (δ 7.0-9.0 ppm). A key diagnostic signal would be a broad, exchangeable singlet corresponding to the N-H proton of the pyridone tautomer or the O-H proton of the enol form. Data from the related 3-methyl-2-phenylpyridine shows aromatic signals between δ 7.20 and 8.56 ppm, providing a reference for the expected chemical shifts.[1]
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¹³C NMR Spectroscopy : The spectrum should display 11 distinct carbon signals. A critical signal for identifying the dominant tautomer is the carbonyl carbon (C=O) of the pyridone form, which is expected to appear significantly downfield (typically δ 160-170 ppm). The remaining aromatic carbons would appear between δ 110-150 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the tautomeric state. The pyridone form will exhibit a strong carbonyl (C=O) stretching vibration around 1650-1690 cm⁻¹ and a moderate N-H stretching band around 3100-3400 cm⁻¹.[2] Conversely, the enol form would show a broad O-H stretching band around 3200-3600 cm⁻¹ and characteristic C=N and C=C stretching vibrations. The absence of a strong O-H band and the presence of a prominent C=O peak in a typical sample would strongly indicate that the pyridone form predominates.
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Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z 171). The fragmentation pattern would involve the loss of CO (from the pyridone ring) and cleavage of the phenyl group.[3]
Synthesis and Reactivity
The synthesis of 3-phenyl-substituted pyridines and pyridones often leverages modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly robust and versatile choice.[4] This reaction's tolerance for a wide array of functional groups makes it a preferred method in medicinal chemistry.[5]
A common strategy involves the palladium-catalyzed reaction between a halogenated 2-hydroxypyridine (e.g., 3-bromo-2-hydroxypyridine) and phenylboronic acid.
Caption: Generalized workflow for Suzuki-Miyaura synthesis.
Expertise Insight: The choice of the palladium catalyst and ligand is critical. For instance, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice. The base (e.g., K₂CO₃ or CsF) is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[6] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Applications in Research and Drug Development
The 2-pyridone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[7][8] Consequently, 3-phenylpyridin-2-ol and its derivatives have been explored for a wide range of therapeutic applications.
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Anticancer Activity : Many 2-pyridone derivatives exhibit potent anticancer properties. Their mechanisms often involve the inhibition of critical cellular processes. For example, some derivatives act as antimitotic agents by disrupting microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
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Antimalarial Agents : Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against parasites like Plasmodium berghei, with some compounds showing high efficacy in inhibiting parasite multiplication.[9]
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Enzyme Inhibition : The scaffold is present in molecules designed as inhibitors for various enzymes. For instance, derivatives of phenyl-substituted pyridones have been investigated as inhibitors of influenza endonuclease and Hepatitis B virus (HBV) DNA replication.[10]
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Cardiotonic and Anti-hypertensive Agents : Certain pyridone derivatives have been tested for their cardiotonic activity, demonstrating effects on heart rate and force of contraction.
Experimental Protocol: Cell Viability (MTT) Assay
To assess the cytotoxic or anti-proliferative effects of 3-phenylpyridin-2-ol derivatives, the MTT assay is a standard, reliable colorimetric method. This protocol is self-validating through the inclusion of positive and negative controls.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[7]
Caption: Standard experimental workflow for an MTT cell viability assay.
Methodology:
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Cell Seeding: Plate cells (e.g., HeLa or MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
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Compound Addition: Prepare serial dilutions of the 3-phenylpyridin-2-ol derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for another 24 to 48 hours.
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The appearance of purple precipitate indicates formazan formation.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plates at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
3-Phenylpyridin-2-ol, existing predominantly as its 3-phenyl-2(1H)-pyridone tautomer, is a structurally significant heterocyclic compound. Its synthesis is readily achieved through modern cross-coupling reactions, and its scaffold is a cornerstone in the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in oncology, underscore its importance. A thorough understanding of its physicochemical properties, tautomeric nature, and spectroscopic signatures is essential for its effective application in research and drug discovery.
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